molecular formula C13H7Cl3O2 B6365207 2-Chloro-5-(2,4-dichlorophenyl)benzoic acid CAS No. 1261911-12-9

2-Chloro-5-(2,4-dichlorophenyl)benzoic acid

Cat. No.: B6365207
CAS No.: 1261911-12-9
M. Wt: 301.5 g/mol
InChI Key: GPLXEYDBZGUTMI-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4-dichlorophenyl)benzoic acid is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its molecular structure, which includes a benzoic acid core substituted with chlorine atoms at specific positions. This compound is often used as an intermediate in the synthesis of other chemicals and has notable properties that make it valuable in scientific research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(2,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-8-2-3-9(12(16)6-8)7-1-4-11(15)10(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLXEYDBZGUTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681320
Record name 2',4,4'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-12-9
Record name 2',4,4'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,4-dichlorophenyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the reaction of 2,4-dichlorobenzoyl chloride with 2-chlorobenzoic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,4-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions include various substituted benzoic acids, chlorinated derivatives, and complex organic molecules used in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Chloro-5-(2,4-dichlorophenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Employed in the production of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit the growth of unwanted plants and fungi.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,4-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to active sites or altering the conformation of proteins. This compound may also interfere with cellular signaling pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic Acid: Shares a similar benzoic acid core but with different substitution patterns.

    2-Chlorobenzoic Acid: Lacks the additional chlorine atoms found in 2-Chloro-5-(2,4-dichlorophenyl)benzoic acid.

    5-Chloro-2-(2,4-dichlorophenyl)benzoic Acid: A positional isomer with chlorine atoms in different locations.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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